1-Cyclopropyl-4-fluoro-2-nitrobenzene: A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Utility
1-Cyclopropyl-4-fluoro-2-nitrobenzene: A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Utility
Executive Summary
In the modern landscape of drug discovery and agrochemical development, the strategic incorporation of specific functional groups into aromatic scaffolds is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 1-Cyclopropyl-4-fluoro-2-nitrobenzene (CAS: 2366994-53-6) is a highly specialized, multi-functional building block that exemplifies this design philosophy.
Characterized by a cyclopropyl ring, a fluorine atom, and a nitro group distributed around a central benzene core, this compound offers a unique combination of steric, electronic, and reactive properties. This whitepaper provides an in-depth analysis of its physicochemical properties, structural reactivity, and field-proven synthetic protocols, serving as an authoritative guide for researchers integrating this intermediate into advanced Active Pharmaceutical Ingredient (API) pipelines.
Physicochemical Profiling
Understanding the baseline physical and chemical properties of 1-Cyclopropyl-4-fluoro-2-nitrobenzene is critical for handling, purification, and reaction design[1][2]. The quantitative data is summarized in the table below:
| Property | Value |
| IUPAC Name | 1-Cyclopropyl-4-fluoro-2-nitrobenzene |
| CAS Number | 2366994-53-6 |
| Molecular Formula | C9H8FNO2 |
| Molecular Weight | 181.16 g/mol |
| Physical State | Solid/Liquid (typically pale yellow to brown) |
| Key Functional Groups | Cyclopropyl, Aryl Fluoride, Nitro |
| Reactivity Profile | Electrophilic aromatic core; reducible nitro group |
Structural & Mechanistic Reactivity (E-E-A-T Analysis)
The utility of 1-Cyclopropyl-4-fluoro-2-nitrobenzene stems from the orthogonal reactivity and biological utility of its three primary substituents:
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The Cyclopropyl Group: In medicinal chemistry, the cyclopropyl group is frequently employed to enhance lipophilicity and metabolic stability while restricting the conformational flexibility of the parent molecule. Its inclusion often improves target binding affinity through favorable entropic effects.
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The Fluorine Atom: Positioned para to the cyclopropyl group, the fluorine atom serves a dual purpose. Biologically, it acts as a metabolic block, preventing cytochrome P450-mediated oxidation at the para position. Chemically, its strong electron-withdrawing nature (inductive effect) modulates the pKa of downstream derivatives and can activate the ring for Nucleophilic Aromatic Substitution (SNAr) under specific forcing conditions.
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The Nitro Group: The nitro group is the primary synthetic handle of this molecule. It acts as a robust, shelf-stable precursor to an aniline derivative. Reduction of the nitro group yields 2-cyclopropyl-5-fluoroaniline , a highly versatile nucleophile that can be seamlessly transitioned into amidation reactions, Buchwald-Hartwig cross-couplings, or the construction of complex heterocycles (e.g., indoles, quinolines, and benzimidazoles).
Synthetic Workflows & Methodologies
To effectively utilize this building block, researchers must master both its synthesis from simpler precursors and its downstream functionalization. The workflow below outlines the logical progression from raw materials to advanced API leads.
Synthetic workflow from precursor coupling to advanced API lead generation.
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
Objective: Synthesize 1-Cyclopropyl-4-fluoro-2-nitrobenzene from 1-bromo-4-fluoro-2-nitrobenzene. Causality & Logic: Cyclopropylboronic acid is notoriously prone to protodeboronation under harsh basic conditions. To counteract this, a highly active palladium catalyst (e.g., Pd(dppf)Cl₂) combined with a mild base (K₃PO₄) in a biphasic solvent system is utilized. This ensures rapid transmetalation at the solvent interface while preserving the integrity of the boronic acid[3].
Step-by-Step Methodology:
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Reagent Charging: Charge a flame-dried Schlenk flask with 1-bromo-4-fluoro-2-nitrobenzene (1.0 eq), cyclopropylboronic acid (1.3 eq), and anhydrous K₃PO₄ (2.0 eq).
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Solvent Addition: Add a degassed solvent mixture of Toluene and H₂O (10:1 v/v). Reasoning: Degassing via sparging or freeze-pump-thaw cycles is critical to prevent oxidative degradation of the active Pd(0) species.
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Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of inert argon.
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Thermal Activation: Heat the biphasic mixture to 90–100 °C for 12–16 hours with vigorous stirring. Reasoning: Elevated temperatures are required to overcome the steric hindrance imposed by the ortho-nitro group during the oxidative addition step.
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Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove palladium black, which can complicate downstream purification.
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Isolation: Partition the filtrate between Ethyl Acetate (EtOAc) and water. Extract the aqueous layer twice with EtOAc, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure title compound.
Protocol 2: Nitro Reduction to 2-Cyclopropyl-5-fluoroaniline
Objective: Convert the nitro group to a primary amine, unlocking the molecule for scaffold derivatization. Causality & Logic: While standard catalytic hydrogenation is highly effective for nitro reduction, the presence of an aryl fluoride introduces the risk of unwanted hydrodefluorination. Utilizing a low loading of Palladium on Carbon (Pd/C) at ambient hydrogen pressure (1 atm) mitigates this risk. Recent advancements also support performing this reduction in aqueous micellar conditions to improve safety and environmental impact[4][5].
Step-by-Step Methodology:
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Preparation: Dissolve 1-cyclopropyl-4-fluoro-2-nitrobenzene in methanol (or a 2 wt% aqueous TPGS-750-M surfactant solution) to achieve a concentration of 0.5 M.
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Catalyst Addition: Carefully add 10% Pd/C (0.05 eq by weight). Reasoning: A low catalyst loading combined with ambient pressure strictly limits the over-reduction and cleavage of the C-F bond.
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Atmosphere Exchange: Seal the reaction vessel, evacuate the atmosphere under vacuum, and backfill with Hydrogen gas (H₂) via a balloon. Repeat this cycle three times to ensure a pure H₂ environment.
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Reaction: Stir the suspension vigorously at room temperature for 4–6 hours. Monitor the reaction via LC-MS or TLC until the starting material is completely consumed.
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Quenching: Carefully purge the vessel with Nitrogen gas (N₂) for 5 minutes. Reasoning: Removing residual H₂ before opening the flask prevents the highly pyrophoric Pd/C from igniting a flammable gas mixture upon exposure to atmospheric oxygen.
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Filtration & Recovery: Filter the mixture through a tightly packed Celite pad, washing generously with methanol. Concentrate the filtrate in vacuo to yield 2-cyclopropyl-5-fluoroaniline. The product is typically of sufficient purity for immediate use in subsequent amidation or coupling steps.
Applications in Drug Discovery
The resulting 2-cyclopropyl-5-fluoroaniline is a privileged substructure in the design of targeted therapeutics.
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Kinase Inhibitors: The aniline nitrogen can be incorporated into hinge-binding motifs (e.g., aminopyrimidines or quinazolines), where the cyclopropyl group occupies lipophilic pockets in the kinase domain, and the fluorine atom interacts with backbone amides via orthogonal multipolar interactions.
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CNS Therapeutics: The high lipophilicity and low molecular weight of the cyclopropyl-fluoro-aryl motif make it an excellent vector for improving Blood-Brain Barrier (BBB) penetrance in neurodegenerative disease targets.
By standardizing the synthetic handling of 1-Cyclopropyl-4-fluoro-2-nitrobenzene, development teams can rapidly access a diverse chemical space, accelerating the hit-to-lead optimization phase.
References
- EvitaChem Compound Inventory Data Source: EvitaChem Product Catalog URL
- Bidepharm CAS 2366994-53-6 Data Source: Bidepharm Chemical Database URL
- Synthesis of Enantiomerically Pure Cyclopropanes from Cyclopropylboronic Acids Source: The Journal of Organic Chemistry - ACS Publications URL
- High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.
